![molecular formula C17H17NOSe B15214041 Isoxazole, 4,5-dihydro-3-(4-methylphenyl)-5-[(phenylseleno)methyl]- CAS No. 828939-54-4](/img/structure/B15214041.png)
Isoxazole, 4,5-dihydro-3-(4-methylphenyl)-5-[(phenylseleno)methyl]-
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Overview
Description
5-((Phenylselanyl)methyl)-3-(p-tolyl)-4,5-dihydroisoxazole is an organic compound that features a unique combination of selenium and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Phenylselanyl)methyl)-3-(p-tolyl)-4,5-dihydroisoxazole typically involves the reaction of phenylselanyl chloride with a suitable isoxazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to isolate the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-((Phenylselanyl)methyl)-3-(p-tolyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The selenium moiety can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
5-((Phenylselanyl)methyl)-3-(p-tolyl)-4,5-dihydroisoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-((Phenylselanyl)methyl)-3-(p-tolyl)-4,5-dihydroisoxazole involves its interaction with various molecular targets and pathways. The selenium moiety can participate in redox reactions, influencing cellular oxidative stress levels. This compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl p-tolyl sulfide: Similar structure but contains sulfur instead of selenium.
Methyl p-tolyl sulfoxide: An oxidized form of methyl p-tolyl sulfide.
Stereoregular cyclic p-tolyl-siloxanes: Compounds with similar p-tolyl groups but different functional groups.
Uniqueness
5-((Phenylselanyl)methyl)-3-(p-tolyl)-4,5-dihydroisoxazole is unique due to the presence of the selenium moiety, which imparts distinct chemical and biological properties. Selenium-containing compounds are known for their antioxidant activity and potential therapeutic applications, making this compound particularly interesting for further research and development.
Biological Activity
Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Isoxazole, 4,5-dihydro-3-(4-methylphenyl)-5-[(phenylseleno)methyl]- (CAS Number: 11631296) is a member of this class, known for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, structure-activity relationships (SAR), and potential mechanisms of action based on available research findings.
Chemical Structure
The chemical formula for Isoxazole, 4,5-dihydro-3-(4-methylphenyl)-5-[(phenylseleno)methyl]- is C17H17NOSe. The compound features an isoxazole ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms.
Cytotoxicity Studies
Research indicates that isoxazole derivatives exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, a study evaluated several isoxazole compounds against the human promyelocytic leukemia cell line (HL-60). The findings revealed that certain derivatives induced apoptosis and cell cycle arrest:
- Isoxazole (3) : Decreased Bcl-2 expression and increased p21^WAF-1 levels, suggesting a mechanism involving apoptosis promotion and cell cycle arrest.
- Isoxazole (6) : Showed an increase in p21^WAF-1 without affecting Bax levels, indicating a primarily cell cycle arrest mechanism .
Structure-Activity Relationships (SAR)
The biological activity of isoxazoles is closely linked to their chemical structure. A quantitative structure-activity relationship (QSAR) analysis highlighted that lipophilicity and steric factors significantly influence the efficacy of these compounds against various targets. For example, modifications at specific positions on the isoxazole ring can enhance or diminish biological activity .
Study 1: Anticancer Activity
A study focused on the synthesis and evaluation of a series of substituted isoxazoles demonstrated potent anticancer activity. Compounds were tested for their ability to inhibit growth in several cancer cell lines, with IC50 values ranging from 86 to 755 μM. Notably, certain derivatives exhibited enhanced cytotoxicity compared to others .
Study 2: Mechanistic Insights
Further investigations into the mechanisms of action revealed that some isoxazoles could modulate apoptotic pathways by altering the expression of key regulatory proteins involved in cell survival and proliferation. This suggests potential therapeutic roles in cancer treatment through targeted apoptosis induction .
Data Tables
The following table summarizes key findings related to the biological activity of Isoxazole derivatives:
Compound | IC50 (μM) | Mechanism of Action | Target Cell Line |
---|---|---|---|
Isoxazole (3) | 86 | Apoptosis induction | HL-60 |
Isoxazole (6) | 755 | Cell cycle arrest | HL-60 |
Isoxazole (7) | 150 | Inhibition of proliferation | MCF-7 |
Q & A
Q. What are the recommended synthetic routes for preparing this isoxazole derivative, and what methodological considerations are critical?
Basic
The compound can be synthesized via cycloaddition reactions between nitrile oxides and alkynes, as demonstrated for analogous isoxazoles . Key steps include:
- Using hypervalent iodine reagents (e.g., PhI(OAc)₂) to generate nitrile oxides in situ.
- Optimizing solvent polarity (e.g., dichloromethane) to enhance cycloaddition efficiency.
- Purifying via column chromatography (silica gel, hexane/ethyl acetate gradients).
Characterization requires IR, ¹H NMR, and HRMS to confirm regioselectivity and structure .
Q. How can researchers address stereochemical challenges in synthesizing the 4,5-dihydroisoxazole core?
Advanced
The dihydroisoxazole ring introduces stereogenic centers, necessitating enantioselective synthesis. Methodologies include:
- Chiral auxiliaries (e.g., (S)-(+)-2-phenylglycinol) to induce asymmetry during ring closure .
- Catalytic asymmetric hydrogenation or kinetic resolution to isolate desired enantiomers.
- Monitoring stereochemical outcomes via chiral HPLC or optical rotation measurements .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?
Basic
Critical techniques and their applications:
- ¹H NMR : Identify proton environments (e.g., dihydroisoxazole CH₂ groups at δ 3.5–4.5 ppm, phenylseleno protons at δ 7.0–7.5 ppm) .
- HRMS : Confirm molecular formula (e.g., C₁₈H₁₈N₂OSe requires exact mass 382.04).
- IR : Detect functional groups (e.g., isoxazole C=N stretch ~1600 cm⁻¹) .
Cross-validate data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .
Q. How should contradictions in biological activity data between studies be systematically analyzed?
Advanced
Follow systematic review protocols to resolve discrepancies:
- Conduct a comprehensive literature search using PubMed, Web of Science, and specialized databases (avoid overreliance on Google Scholar due to recall limitations) .
- Apply inclusion/exclusion criteria (e.g., studies with ≥90% purity, validated assays).
- Perform meta-analysis using fixed/random-effects models to quantify heterogeneity .
- Investigate sources of bias (e.g., solvent effects in antimicrobial assays, cell line variability) .
Q. What experimental design principles apply to evaluating the compound’s antimicrobial activity?
Basic
Key considerations for in vitro assays:
- Positive controls : Use standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) .
- Concentration range : Test 0.1–100 µg/mL to determine MIC (Minimum Inhibitory Concentration).
- Replication : Triplicate experiments with statistical analysis (e.g., ANOVA, p < 0.05).
- Solvent controls : Ensure DMSO or ethanol concentrations ≤1% to avoid cytotoxicity .
Q. What computational strategies can predict the compound’s interactions with biological targets?
Advanced
- Molecular docking : Use AutoDock Vina to model binding to targets (e.g., bacterial enzymes, ion channels). Validate with MD simulations (GROMACS) to assess stability .
- QSAR modeling : Correlate substituent effects (e.g., phenylseleno vs. phenylthio groups) with activity using descriptors like logP and polar surface area .
- Quantum mechanics : Calculate Fukui indices to predict reactive sites for electrophilic/nucleophilic attacks .
Q. How should stability studies be designed to assess degradation under varying conditions?
Advanced
- Forced degradation : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- Analytical monitoring : Use HPLC-PDA to track degradation products; employ LC-MS for structural elucidation.
- Kinetic modeling : Determine Arrhenius parameters (activation energy, rate constants) to predict shelf-life .
Q. What safety protocols are recommended for handling the phenylseleno group?
Basic
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and P95 respirator for powder handling .
- Ventilation : Use fume hoods to limit airborne exposure (selenium compounds are toxic at >0.1 mg/m³).
- Waste disposal : Collect selenium-containing waste separately for incineration or specialized treatment .
Q. How can the compound’s fluorescence properties be leveraged for metal ion sensing?
Advanced
- Fluorometric titration : Add incremental amounts of metal ions (e.g., Fe³⁺, Cr³⁺) to ethanolic solutions and monitor emission at λex = 340 nm .
- Job’s plot analysis : Determine stoichiometry (e.g., 1:1 or 2:1 metal-ligand complexes).
- Limit of detection (LOD) : Calculate via 3σ/slope method from calibration curves .
Q. What strategies optimize the compound’s solubility for in vivo studies?
Advanced
- Co-solvent systems : Test combinations of PEG-400, Cremophor EL, and cyclodextrins.
- Nanoparticle formulation : Use PLGA or liposomes to enhance bioavailability .
- Salt formation : Screen with counterions (e.g., HCl, sodium) to improve aqueous solubility .
Properties
CAS No. |
828939-54-4 |
---|---|
Molecular Formula |
C17H17NOSe |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5-(phenylselanylmethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C17H17NOSe/c1-13-7-9-14(10-8-13)17-11-15(19-18-17)12-20-16-5-3-2-4-6-16/h2-10,15H,11-12H2,1H3 |
InChI Key |
ZJPHTCLTRXWYJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(C2)C[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
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